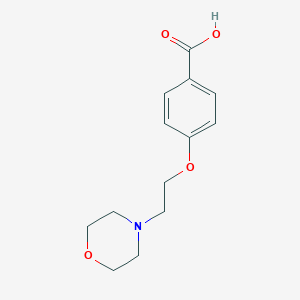

4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBXKVGISPBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424713 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134599-45-4 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is primarily approached through a two-step process commencing with the Williamson ether synthesis to construct the core ether linkage, followed by ester hydrolysis to yield the final carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzoic acid group provides a handle for further chemical modification, such as amide bond formation. A reliable and scalable synthesis of this intermediate is therefore of significant interest.

The most common and efficient synthetic strategy involves a two-step sequence:

-

Williamson Ether Synthesis: This classical and dependable method is employed to form the ether bond between a phenolic precursor and an alkyl halide.[1] In this case, an ester of 4-hydroxybenzoic acid is reacted with 4-(2-chloroethyl)morpholine. The use of an ester protecting group for the carboxylic acid is crucial to prevent unwanted side reactions, such as O-alkylation of the carboxylate.

-

Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic or acidic conditions to afford the target carboxylic acid.[2][3][4][5]

An alternative, though less direct, pathway could involve the alkylation of 4-cyanophenol followed by hydrolysis of the nitrile group.[6] However, the Williamson ether synthesis route starting from a 4-hydroxybenzoate ester is generally preferred due to the often milder conditions required for ester hydrolysis compared to nitrile hydrolysis.

This guide will focus on the primary, ester-based route, providing detailed protocols and the scientific rationale behind each step.

Synthesis Pathway and Mechanism

The overall synthetic transformation is depicted below:

Figure 1: Overall two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via an S_N2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an electrophilic alkyl halide.

In this specific application, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a suitable base, typically a mild inorganic base like potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.

The choice of a suitable solvent is critical. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often employed to dissolve the reactants and facilitate the S_N2 reaction.

Step 2: Ester Hydrolysis

The hydrolysis of the methyl ester intermediate to the final carboxylic acid can be achieved under either basic or acidic conditions.[2][3][4][5]

-

Base-Catalyzed Hydrolysis (Saponification): This is a very common and often high-yielding method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. A subsequent acidification step is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.[2]

-

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][5][8] This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of water.

For this particular substrate, base-catalyzed hydrolysis is generally preferred as it is often faster and proceeds to completion more readily.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 4-hydroxybenzoate | ≥99% | Commercially Available |

| 4-(2-Chloroethyl)morpholine hydrochloride | ≥98% | Commercially Available[9][10] |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Note on 4-(2-Chloroethyl)morpholine: This reagent is often supplied as its hydrochloride salt.[9][10] It can be used directly in the reaction, with an additional equivalent of base added to neutralize the hydrochloride, or it can be converted to the free base prior to use by treatment with a strong base and extraction. A synthesis of the free base from 2-morpholinoethan-1-ol and thionyl chloride has also been reported.[11]

Protocol 1: Synthesis of Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate

Figure 2: Experimental workflow for the Williamson ether synthesis step.

-

To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5-3.0 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1-1.2 eq). The excess base will neutralize the hydrochloride salt.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 4-(2-morpholin-4-yl-ethoxy)benzoate.

Protocol 2: Synthesis of this compound

Figure 3: Experimental workflow for the ester hydrolysis step.

-

Dissolve the methyl 4-(2-morpholin-4-yl-ethoxy)benzoate (1.0 eq) from the previous step in a mixture of methanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux (approximately 60-70 °C) for 1-4 hours.

-

Monitor the reaction by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add 2M hydrochloric acid with stirring to adjust the pH to approximately 5-6. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point: To compare with literature values.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This approach is robust, scalable, and utilizes readily available starting materials. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]

-

HETEROCYCLES, Vol. 71, No. 1, 2007. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. Retrieved from [Link]

- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- Google Patents. (n.d.). US9073881B2 - Benzoic acid derivatives.

-

PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 (2 Morpholinoethylamino)Benzonitrile. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Sarex Fine. (n.d.). 4-2-chloroethyl-morpholine-hcl. Retrieved from [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 10. alkalisci.com [alkalisci.com]

- 11. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS: 134599-45-4): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure." Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2] The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an invaluable tool for optimizing lead compounds.[1][2][3] This guide focuses on a specific and highly valuable morpholine-containing building block: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS Number: 134599-45-4). While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors for oncology.[4][5]

This document provides a comprehensive technical overview of its properties, a detailed representative synthesis protocol, analytical methodologies for its characterization, and an exploration of its application in the synthesis of advanced pharmaceutical agents.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and handling requirements of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 134599-45-4 | [6][7] |

| Molecular Formula | C₁₃H₁₇NO₄ | [6][7] |

| Molecular Weight | 251.28 g/mol | [6][7] |

| Predicted Boiling Point | 428.0 ± 35.0 °C | |

| Predicted Density | 1.213 ± 0.06 g/cm³ | |

| Predicted pKa | 4.36 ± 0.10 | |

| Storage Temperature | 2-8°C | [7] |

Safety & Handling

As with any chemical reagent, proper handling of this compound is crucial. It is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

The Role in Medicinal Chemistry: A Versatile Scaffolding Approach

The true value of this compound lies in its utility as a molecular building block. Its structure can be deconstructed into three key components, each contributing to its synthetic versatility:

-

The Carboxylic Acid: This functional group provides a reactive handle for a variety of coupling reactions, most notably amide bond formation. This allows for the straightforward linkage of this entire moiety to an amine-containing core structure of a target molecule.

-

The Phenyl Ring: The aromatic core provides a rigid scaffold, influencing the spatial orientation of the other functional groups.

-

The Morpholino-ethoxy Tail: This is arguably the most critical component from a drug design perspective. The ethoxy linker provides flexibility, while the terminal morpholine ring can significantly enhance aqueous solubility, act as a hydrogen bond acceptor to interact with protein targets, and improve the overall pharmacokinetic profile of the final compound.[1][2]

The strategic incorporation of this building block is a common tactic in the development of kinase inhibitors, where the morpholine group often occupies a solvent-exposed region of the kinase active site, thereby improving drug-like properties without compromising potency.

Representative Synthetic Pathway

While specific, scaled-up industrial synthesis protocols are often proprietary, a robust and logical laboratory-scale synthesis can be designed based on fundamental organic chemistry principles, such as the Williamson ether synthesis. The following protocol outlines a representative two-step procedure starting from commercially available materials.

Workflow for the Synthesis of this compound

Caption: A representative two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq). Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize it.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Saponification)

-

Dissolve the methyl 4-(2-morpholin-4-yl-ethoxy)benzoate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of 1M hydrochloric acid (HCl).

-

A white precipitate will form. Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent reactions.

Workflow for Analytical Characterization

Caption: Standard workflow for analytical characterization.

Representative HPLC-UV Method

A standard reversed-phase HPLC method can be developed for purity analysis. The carboxylic acid and the basic morpholine group provide good retention characteristics on a C18 column.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should effectively separate the benzoic acid product from starting materials and common impurities. For quantitative analysis, a calibration curve would be generated using a certified reference standard.[8]

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring (two doublets), the methylene protons of the ethoxy linker (two triplets), and the methylene protons of the morpholine ring (two triplets).

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the ethoxy and morpholine moieties.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.12.

Application in Drug Synthesis: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The general strategy involves an amide coupling reaction between the carboxylic acid of this intermediate and an amine present on the core scaffold of the target drug molecule.

A notable example of a drug class where this building block is relevant is in the synthesis of pyrazolopyrimidine-based kinase inhibitors.[9] These compounds are often investigated for their potential to inhibit various kinases involved in cancer cell proliferation.

General Synthetic Scheme for Kinase Inhibitor Synthesis

Caption: General workflow for utilizing the title compound in drug synthesis.

This synthetic strategy highlights the "plug-and-play" nature of this building block. The morpholino-ethoxy-benzoic acid moiety can be readily attached to various complex cores, allowing medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. The goal is often to find a compound that maintains high potency against the target kinase while having a favorable ADME (absorption, distribution, metabolism, and excretion) profile, a property to which the morpholine group significantly contributes.

Conclusion

This compound (CAS: 134599-45-4) is a quintessential example of a modern medicinal chemistry building block. While devoid of significant intrinsic pharmacological activity, its true power lies in its structure, which is strategically designed to confer drug-like properties upon the final API. Its three key components—a reactive carboxylic acid handle, a rigid phenyl scaffold, and a property-modulating morpholino-ethoxy tail—make it an invaluable intermediate for the synthesis of complex therapeutics. A comprehensive understanding of its synthesis, characterization, and strategic application, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the benefits of this "privileged" scaffold in the creation of next-generation medicines.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

- Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.

-

Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

Linnainmaa, M., et al. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

-

Usami, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

-

Novartis AG. (2021). US Patent No. 8829195. Regulations.gov. Available from: [Link]

-

Li, M., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). DE69502152D1 - Process for the preparation of benzoic acid derivatives as intermediates and benzothiophenes as pharmaceutical agents.

- Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.

-

Nurkenov, O.A., et al. (n.d.). Molecular Modelling of Cyclodextrin Inclusion Complexes of 2-((Morpholinoimino)Methyl)Benzoic Acid and its Heterocyclic Derivative. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

Moro, S., et al. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]

-

Wang, X., et al. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available from: [Link]

- Google Patents. (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

Zhang, H., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available from: [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available from: [Link]

-

Celli, A., et al. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Available from: [Link]

-

Reymond, J-L., et al. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available from: [Link]

-

Amini, M., & Lavasanifar, A. (n.d.). Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study. PubMed. Available from: [Link]

- Google Patents. (n.d.). EP2311807B1 - Compounds and composition as protein kinase inhibitors.

Sources

- 1. eprints.ums.edu.my [eprints.ums.edu.my]

- 2. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 5. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 134599-45-4 [chemicalbook.com]

- 8. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

An Investigator's Guide to Elucidating the Mechanism of Action of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with established structures but enigmatic biological functions. 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid, with the chemical formula C13H17NO4 and CAS number 134599-45-4, represents one such molecule.[1][2][3] While its constituent parts—the benzoic acid core and the morpholine moiety—are prevalent in a multitude of bioactive agents, the specific mechanism of action for this particular arrangement remains to be fully elucidated.[4][5] This guide, therefore, serves not as a static summary of known facts, but as a dynamic, field-proven roadmap for researchers, scientists, and drug development professionals to systematically unravel the therapeutic potential and molecular interactions of this compound. We will proceed from foundational principles, leveraging the known pharmacology of its chemical cousins to formulate hypotheses, and then detail a rigorous, multi-tiered experimental strategy to test these hypotheses. Our approach is grounded in the principles of causality and self-validation, ensuring that each experimental step logically informs the next, building a robust and defensible mechanistic narrative.

Section 1: Deconstructing the Molecule: A Hypothesis-Driven Approach

The structure of this compound offers initial clues to its potential biological activities. Benzoic acid and its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and even analgesic properties.[4][6] Their mechanisms can range from the disruption of cellular membranes and enzyme inhibition to interference with metabolic pathways, such as causing ATP depletion in yeast.[4] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, improve pharmacokinetic profiles, and interact with various biological targets, contributing to anti-inflammatory and anticancer activities.[5]

Based on this structural deconstruction, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Anti-inflammatory Activity. The compound may modulate key enzymes or receptors in inflammatory pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), or nuclear factor-kappa B (NF-κB) signaling.

-

Hypothesis 2: Anticancer Activity. It could exert cytotoxic or cytostatic effects on cancer cells through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression.

-

Hypothesis 3: Neurological Activity. The morpholine moiety is present in compounds with neurological effects. It is plausible that this molecule interacts with receptors or enzymes in the central nervous system.

This guide will focus on a workflow designed to systematically investigate these hypotheses.

Section 2: The Experimental Cascade: A Step-by-Step Elucidation of Mechanism

We will employ a tiered approach, starting with broad phenotypic screening and progressively narrowing our focus to specific molecular targets and pathways.

Tier 1: Phenotypic Screening and Target Identification

The initial step is to determine the broad biological effects of the compound in relevant cellular models.

Experimental Protocol 1: High-Content Imaging for Phenotypic Profiling

-

Cell Plating: Seed a panel of human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-2 OS osteosarcoma) in 96-well, optically clear bottom plates at a density of 5,000 cells per well. Include a non-cancerous cell line (e.g., hTERT-RPE1) to assess general cytotoxicity.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours.

-

Staining: Following treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with a cocktail of fluorescent dyes, such as Hoechst 33342 (nuclei), Phalloidin-iFluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify various cellular features, including cell count, nuclear morphology (size, intensity), cytoskeletal arrangement, and mitochondrial health. This will provide an unbiased view of the compound's effects.

Data Presentation: Phenotypic Profiling Summary

| Cell Line | IC50 (µM) | Primary Phenotypic Change |

| A549 | ||

| MCF-7 | ||

| U-2 OS | ||

| hTERT-RPE1 |

This table will be populated with the quantitative data from the high-content screen.

Logical Workflow: From Phenotype to Target

The following diagram illustrates the workflow for identifying the molecular target based on the phenotypic screening results.

Caption: Workflow for target identification and mechanism validation.

Tier 2: Target Deconvolution and Pathway Analysis

Once a consistent phenotype is observed (e.g., induction of apoptosis in a specific cancer cell line), the next step is to identify the molecular target.

Experimental Protocol 2: Kinase Inhibition Profiling

Given the prevalence of morpholine in kinase inhibitors, a broad kinase screen is a logical next step if anticancer activity is observed.

-

Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) that tests the compound against a large panel of recombinant human kinases. These assays typically measure the remaining kinase activity after incubation with the test compound, often using ATP consumption or substrate phosphorylation as a readout.

-

Compound Submission: Submit this compound at a standard concentration (e.g., 10 µM).

-

Data Analysis: The service will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as kinases with >50% inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Percent Inhibition at 10 µM |

| Kinase A | |

| Kinase B | |

| Kinase C |

This table will summarize the primary hits from the kinase screen.

Signaling Pathway Visualization

If a specific kinase is identified as a primary target, the next step is to map its role in cellular signaling. For example, if the compound inhibits PI3K, the following pathway would be investigated.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Tier 3: Mechanistic Validation and In-Vivo Confirmation

The final stage involves validating the proposed mechanism in cellular and, ultimately, in vivo models.

Experimental Protocol 3: Western Blotting for Pathway Modulation

-

Cell Culture and Treatment: Culture the relevant cell line and treat with the IC50 concentration of this compound for various time points (e.g., 0, 2, 6, 24 hours).

-

Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target kinase (e.g., PI3K), its phosphorylated form (e.g., p-Akt), and downstream effectors. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: A decrease in the phosphorylation of downstream effectors of the target kinase, confirming its inhibition by the compound.

Section 3: Trustworthiness and Self-Validation

References

-

Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. National Institutes of Health. [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 134599-45-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid: From Synthetic Intermediate to Inferred Biological Activity

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid, a molecule of significant interest within the domain of pharmaceutical sciences. While not extensively studied for its intrinsic biological effects, its structural motifs—a morpholine ring and a benzoic acid core—are prevalent in a multitude of pharmacologically active agents. This document elucidates the compound's primary role as a synthetic intermediate, with a plausible connection to the synthesis of Factor Xa inhibitors like Rivaroxaban. Furthermore, we explore the inferred biological activities of this compound by dissecting the well-documented pharmacological profiles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and proposed methodologies for its biological evaluation.

Introduction: Unveiling this compound

This compound (CAS No. 134599-45-4) is a heterocyclic compound characterized by a central benzoic acid scaffold, an ether linkage, and a terminal morpholine ring.[1][2][3] Its chemical structure presents several points for potential biological interactions, making it an intriguing subject for pharmacological investigation. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4][5][6][7] Similarly, the benzoic acid core is a common feature in a wide array of therapeutic agents, contributing to their binding and activity.[8][9][10][11][12]

While direct studies on the biological activity of this compound are scarce, its significance emerges from its potential role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the synthesis and potential biological carryover of such intermediates is crucial for drug purity, safety, and efficacy.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 134599-45-4 |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

Role as a Synthetic Intermediate: The Rivaroxaban Connection

The primary documented relevance of this compound is as a potential precursor or intermediate in the synthesis of anticoagulant drugs, such as the direct Factor Xa inhibitor, Rivaroxaban.[13][14][15][16] Rivaroxaban's structure incorporates a morpholinone group, and synthetic routes often involve the coupling of various fragments. While multiple synthetic pathways for Rivaroxaban exist, the structural elements of this compound make it a plausible starting material or fragment for building the core of such molecules.

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow where this compound could be utilized in the synthesis of a complex pharmaceutical agent. This is a generalized representation and specific reaction conditions would need to be optimized.

Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Other Potential Activities of Morpholine and Benzoic Acid Derivatives

-

Anti-inflammatory and Analgesic Effects : Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties. [9][11]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

-

Antimicrobial and Antifungal Activity : Both morpholine and benzoic acid derivatives have been reported to exhibit antimicrobial and antifungal activities. [8][9][10][12][17]Benzoic acid's mechanism is thought to involve the disruption of cellular pH homeostasis in microorganisms. [10]* Anticancer Properties : The morpholine ring is a component of several anticancer drugs. [7][17]Its presence can confer favorable pharmacokinetic properties and contribute to binding with various cancer-related targets, such as protein kinases.

Proposed Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is necessary.

In Vitro Factor Xa Inhibition Assay

This protocol outlines a chromogenic assay to quantify the inhibitory potential of the compound against human Factor Xa.

Principle: The assay measures the rate at which Factor Xa cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Human Factor Xa (purified enzyme)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 8.3)

-

96-well microplate

-

Microplate reader

-

This compound (dissolved in DMSO)

-

Known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control

Procedure:

-

Preparation of Reagents: Prepare working solutions of Factor Xa, the chromogenic substrate, and the test compound in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Buffer (for blank)

-

Test compound at various concentrations

-

Positive control (Rivaroxaban) at various concentrations

-

Buffer with DMSO (vehicle control)

-

-

Enzyme Addition: Add the Factor Xa solution to all wells except the blank. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Add the chromogenic substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Workflow for in vitro Factor Xa inhibition assay.

Conclusion and Future Directions

This compound stands as a molecule with understated potential. While its primary role appears to be in synthetic chemistry as a building block for more complex pharmaceuticals, the inherent biological activities of its morpholine and benzoic acid components suggest that it may possess its own pharmacological profile. The inferred potential for Factor Xa inhibition is particularly noteworthy and warrants further investigation.

Future research should focus on the empirical validation of these inferred activities through a battery of in vitro and cellular assays. Should significant activity be confirmed, further studies into its mechanism of action, selectivity, and potential for lead optimization would be justified. This technical guide serves as a foundational resource for initiating such investigations, bridging the gap between its identity as a synthetic intermediate and its potential as a biologically active compound.

References

-

Direct factor Xa inhibitors. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Patsnap Synapse. (2024, June 21). What are factor Xa inhibitors and how do they work?[Link]

-

RxList. (2021, April 27). How Do Factor Xa Inhibitors Work?[Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors: How They Work & Side Effects. [Link]

-

Gallego, P., & Roldán, V. (2015). Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation. Therapeutic Advances in Cardiovascular Disease, 9(4), 187–202. [Link]

-

Khamitova, K. K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Fatima, A., et al. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 39(12), 4357-4384. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Valate, M. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Education and Scientific Methods. [Link]

-

IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

-

YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

-

MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

-

Al-Ostoot, F. H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(8), e18671. [Link]

- Google Patents. (n.d.).

-

Olimjonov, S., et al. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

-

Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction. [Link]

-

Justia Patents. (2012, November 8). process for the preparation of rivaroxaban and intermediates thereof. [Link]

-

Global Pharma. (n.d.). CAS 446292-08-6 Rivaroxaban Intermediate Manufacturers, Exporters & Suppliers in India. [Link]

- Google Patents. (n.d.).

Sources

- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 2. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 3. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. tandfonline.com [tandfonline.com]

- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. ijcrt.org [ijcrt.org]

- 11. ymerdigital.com [ymerdigital.com]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 14. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 15. medkoo.com [medkoo.com]

- 16. arborpharmchem.com [arborpharmchem.com]

- 17. researchgate.net [researchgate.net]

"4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" molecular structure and properties

An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Introduction

This compound, identified by the CAS Number 134599-45-4, is a bifunctional organic molecule that integrates a benzoic acid moiety with a morpholino-ethoxy side chain.[1] This unique architecture makes it a compound of significant interest in medicinal chemistry and materials science. The benzoic acid group provides a carboxylic acid handle for amide bond formation or esterification, while the morpholine ring, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthesis protocol, and the potential applications of this compound, grounded in its chemical functionalities. It is intended for researchers and professionals in drug development and chemical synthesis who require a deep technical understanding of this versatile building block.

Part 1: Physicochemical and Structural Characteristics

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in leveraging its potential for research and development.

Molecular Structure

The structure consists of a central benzene ring substituted at the 1- and 4-positions. The carboxylic acid group is attached at C1, and an ether linkage at C4 connects a two-carbon chain which is, in turn, attached to the nitrogen atom of a morpholine ring.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Reference |

| CAS Number | 134599-45-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2][5] |

| Predicted Boiling Point | 428.0 ± 35.0 °C | [6] |

| Predicted Density | 1.213 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 4.36 ± 0.10 | [6] |

| Storage Temperature | 2-8°C | [6] |

| Hazard | Irritant | [4] |

Part 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity.

Synthetic Strategy: A Rationale

A robust and common strategy involves a two-step sequence starting from a readily available precursor, methyl 4-hydroxybenzoate.

-

Protection via Esterification : The carboxylic acid group of 4-hydroxybenzoic acid is highly reactive and would interfere with the subsequent alkylation step. Therefore, it is first protected as a methyl ester. This enhances the nucleophilicity of the hydroxyl group.

-

Williamson Ether Synthesis : The phenoxide, generated from the methyl 4-hydroxybenzoate, is reacted with a suitable haloethyl-morpholine derivative. This Sₙ2 reaction forms the desired ether linkage.

-

Deprotection via Saponification : The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base, such as sodium hydroxide, followed by acidic workup.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for ether synthesis and ester hydrolysis.[7]

Step 1: Synthesis of Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate

-

Reagents & Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and dimethylformamide (DMF) to create a ~0.5 M solution.

-

Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

-

Addition of Alkylating Agent : Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the stirring suspension.

-

Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting phenoxide.

-

-

Reaction : Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate will form.

-

Purification : Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol.

Step 2: Synthesis of this compound (Saponification)

-

Reagents & Setup : Dissolve the methyl ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask. Add sodium hydroxide (NaOH, 3-4 equivalents) pellets.

-

Reaction : Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

-

Workup : Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~5-6 using 1 M hydrochloric acid (HCl). A white precipitate of the final product will form.

-

Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.

-

-

Purification : Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:

-

¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy chain, and the methylene protons of the morpholine ring.

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 252.29.

-

Infrared (IR) Spectroscopy : The IR spectrum will display a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹).

Part 3: Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented in public literature, its constituent parts are privileged structures in medicinal chemistry.[8]

The Role of Morpholine and Benzoic Acid Scaffolds

-

Morpholine : This heterocycle is frequently incorporated into drug candidates to improve their physicochemical properties. Its presence can increase water solubility, reduce toxicity, and provide a metabolically stable anchor point. Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8]

-

Benzoic Acid : Benzoic acid and its derivatives are versatile intermediates and are themselves present in many biologically active compounds.[9] The carboxylic acid group is a key hydrogen bond donor and acceptor and can be readily converted into amides, esters, and other functional groups to modulate biological activity.

Application as a Chemical Building Block

The primary utility of this compound is as a scaffold or building block for the synthesis of more complex target molecules. Its bifunctional nature allows for selective modification at either the carboxylic acid or the morpholine nitrogen (after quaternization). This makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Use as a scaffold for creating diverse bioactive molecules.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification : The compound is classified as an irritant.[4] Direct contact with eyes, skin, and mucous membranes should be avoided.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage : Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structure, combining the desirable pharmacokinetic properties of the morpholine moiety with the reactive handle of benzoic acid, makes it a strategic building block for the synthesis of novel compounds in drug discovery and materials science. The well-established synthesis protocol allows for its reliable production, and a thorough understanding of its properties and handling requirements ensures its safe and effective use in a research setting.

References

-

ChemUniverse. This compound [P81946]. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

ResearchGate. (PDF) morpholine antimicrobial activity. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Global Research Online. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 134599-45-4 [m.chemicalbook.com]

- 3. This compound | 134599-45-4 [chemicalbook.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 134599-45-4 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Navigating the Research Frontier: A Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses "4-(2-Morpholin-4-yl-ethoxy)-benzoic acid," a molecule of interest within medicinal chemistry. A comprehensive review of existing literature reveals a notable scarcity of specific research on this particular compound. While it is available from commercial suppliers for research applications, dedicated studies elucidating its biological activity, mechanism of action, and detailed experimental protocols are not readily found in the public domain.[1] This guide, therefore, adopts a structured approach by first detailing the known chemical and physical properties of "this compound." Subsequently, it explores the vast and well-documented biological activities of structurally related morpholine and benzoic acid derivatives. By providing this contextual analysis, this document aims to equip researchers with a foundational understanding and a scientifically-grounded framework for initiating novel investigations into the therapeutic potential of "this compound."

Introduction: Unveiling a Molecule of Latent Potential

"this compound" is a synthetic organic compound featuring a benzoic acid moiety linked to a morpholine ring via an ethoxy bridge. The presence of both the carboxylic acid group, a common feature in many biologically active molecules, and the morpholine heterocycle, a privileged structure in medicinal chemistry, suggests a potential for diverse pharmacological activities.[2] The morpholine ring, in particular, is known to improve the pharmacokinetic profiles of drug candidates.[2] Despite its intriguing structure, "this compound" remains largely unexplored, presenting a unique opportunity for novel drug discovery and development. This guide serves as a catalyst for such exploration by consolidating the known information and providing a roadmap for future research based on the established pharmacology of its constituent chemical motifs.

Physicochemical Properties and Synthesis Outline

A solid understanding of the physicochemical properties of a compound is fundamental to any research endeavor. This section outlines the key characteristics of "this compound" and a general synthetic approach.

Compound Profile

| Property | Value | Source |

| CAS Number | 134599-45-4 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

Conceptual Synthetic Workflow

While specific, detailed synthetic protocols for "this compound" are not extensively published, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The following diagram illustrates a likely two-step synthesis starting from 4-hydroxybenzoic acid.

Caption: Conceptual synthetic workflow for this compound.

Inferred Biological Potential: A Review of Related Compounds

The true potential of "this compound" can be inferred by examining the biological activities of compounds sharing its core structural features. This section explores the established pharmacology of morpholine and benzoic acid derivatives.

The Versatile Morpholine Moiety

The morpholine ring is a common scaffold in a multitude of approved drugs and clinical candidates, conferring favorable properties such as improved aqueous solubility and metabolic stability.[2] Research on various morpholine derivatives has revealed a broad spectrum of biological activities:

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of morpholine-containing compounds. For instance, derivatives of 2-morpholino-4-anilinoquinoline have shown significant antitumor activity against hepatocellular carcinoma (HepG2) cell lines.[3][4][5] Furthermore, certain 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell proliferation and survival.[6]

-

Anti-inflammatory Properties: The morpholine nucleus is a key component in several anti-inflammatory agents. Its presence can contribute to the inhibition of inflammatory pathways.

-

Antimicrobial Activity: Morpholine derivatives have also been investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal strains.[2]

The Pharmacological Significance of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a well-established class of compounds with a long history of use in medicine. Their biological effects are diverse and depend on the nature and position of substituents on the aromatic ring.

-

Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid scaffold. For example, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid has demonstrated significant anti-inflammatory activity in vivo.[7]

-

Anticancer Potential: A variety of benzoic acid derivatives have been synthesized and evaluated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[8]

-

VLA-4 Antagonism: Certain benzoic acid derivatives have been developed as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[9]

-

Antitubercular Activity: Benzoic acid derivatives have also been explored as prodrugs for the treatment of tuberculosis, showing promising activity against Mycobacterium tuberculosis.[10]

Postulated Mechanism of Action: A Hypothetical Framework

Given the absence of direct mechanistic studies on "this compound," we can only propose a hypothetical framework based on the activities of its structural relatives. The following diagram illustrates a potential signaling pathway that could be modulated by this compound, drawing parallels from known PI3K inhibitors and VLA-4 antagonists.

Caption: Hypothetical mechanism of action for this compound.

Disclaimer: This proposed mechanism is purely speculative and requires experimental validation.

Proposed Experimental Workflows for Future Research

To bridge the knowledge gap surrounding "this compound," a systematic and multi-faceted research approach is necessary. The following workflows outline key experiments to characterize its biological activity and mechanism of action.

In Vitro Assay Cascade

A tiered approach to in vitro testing will efficiently screen for a wide range of potential biological activities.

Caption: Proposed in vitro experimental workflow.

In Vivo Evaluation Protocol

Positive in vitro results should be followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Step 1: Animal Model Selection

-

Based on in vitro findings, select appropriate animal models (e.g., tumor xenograft models for anticancer activity, collagen-induced arthritis model for anti-inflammatory effects).

Step 2: Formulation and Dosing

-

Develop a suitable formulation for administration (e.g., oral, intraperitoneal).

-

Conduct dose-ranging studies to determine the optimal therapeutic dose and assess toxicity.

Step 3: Efficacy Studies

-

Administer the compound to the treatment group and a vehicle control to the control group.

-

Monitor relevant efficacy endpoints (e.g., tumor volume, paw swelling, bacterial load).

Step 4: Pharmacokinetic Analysis

-

Collect blood samples at various time points after administration.

-

Analyze plasma concentrations of the compound using LC-MS/MS to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability).

Step 5: Histopathological Analysis

-

At the end of the study, collect relevant tissues for histopathological examination to assess the compound's effect on tissue morphology and to identify any potential organ toxicity.

Conclusion and Future Directions

"this compound" represents a molecule with significant, yet untapped, therapeutic potential. While direct research on this compound is currently lacking, the extensive body of literature on its constituent morpholine and benzoic acid moieties provides a strong rationale for its investigation as a novel therapeutic agent. The proposed experimental workflows in this guide offer a clear and logical path forward for researchers to systematically explore its biological activities and elucidate its mechanism of action. Future research should focus on synthesizing the compound and its analogs, followed by a comprehensive in vitro and in vivo evaluation to unlock its full therapeutic promise. The findings from such studies will be crucial in determining its potential for further development as a clinical candidate for the treatment of cancer, inflammatory disorders, or infectious diseases.

References

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

PubMed. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. [Link]

-

PubMed. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

PubMed. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

PubMed. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]

-

PubMed. Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups as potential agents for photodynamic therapy. [Link]

-

ResearchGate. Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. [Link]

-

PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

-

ResearchGate. Phthalocyanine Derivatives Possessing 2-(Morpholin-4-yl)ethoxy Groups As Potential Agents for Photodynamic Therapy. [Link]

-

National Institutes of Health. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" derivatives and analogs

An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic Acid Derivatives and Analogs

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The this compound scaffold is a prime example of such a versatile and functionally rich core. Its constituent parts—a benzoic acid for ionic interactions and hydrogen bonding, a flexible ethoxy linker, and a morpholine ring for aqueous solubility and metabolic stability—provide a trifecta of desirable pharmaceutical properties. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a technical deep-dive into the synthesis, mechanism, structure-activity relationships (SAR), and practical evaluation of this compound class, grounded in the causality of experimental design and the integrity of validated protocols.

The Core Moiety: A Strategic Design

The this compound core is not a random assortment of functional groups; it is a carefully orchestrated molecular architecture.

-

The Benzoic Acid: This terminal carboxylic acid group is a critical pharmacophoric element. At physiological pH, it is typically deprotonated, forming a carboxylate anion. This enables it to act as a potent hydrogen bond acceptor or to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a target protein's binding pocket. Its presence is a key driver in the design of inhibitors for enzymes such as protein kinases and phosphatases.[1][2]

-

The Morpholine Ring: The morpholine moiety is a classic tool in drug design for enhancing aqueous solubility and improving pharmacokinetic profiles.[3] Its nitrogen atom is basic, allowing for salt formation to further improve solubility and handling. The ether oxygen within the ring can also participate in hydrogen bonding. Crucially, the morpholine ring is generally resistant to oxidative metabolism, contributing to a longer in-vivo half-life compared to more labile aliphatic amines.[4]

-

The Ethoxy Linker: This two-carbon chain provides optimal spacing and rotational flexibility, allowing the terminal morpholine and benzoic acid groups to adopt the necessary conformation to engage with their respective binding sites on a biological target. This flexibility is a key determinant of binding affinity.

General Synthesis and Derivatization Strategy

The synthesis of this scaffold and its subsequent analogs is typically robust and high-yielding, lending itself well to library synthesis for screening purposes. The primary strategy involves a two-step process: ether formation followed by ester hydrolysis.

Workflow for Scaffold Synthesis and Derivatization```dot

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of morpholine-containing drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

-

The Morpholine Moiety is Often Essential: In studies on PC-PLC inhibitors, replacing the morpholine with a tetrahydropyran (THP) moiety resulted in a significant loss of inhibitory activity, suggesting the morpholinyl nitrogen is crucial for interacting with the target. [4]

-

Substitution on the Benzoic Ring: The position and nature of substituents on the central phenyl ring dramatically impact activity.

-